molecular formula C21H21ClN4O3S B2951799 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide CAS No. 942011-05-4

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2951799
CAS No.: 942011-05-4
M. Wt: 444.93
InChI Key: KAQZGRLCTZNBMR-UHFFFAOYSA-N
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Description

2-(3-(3-Chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methylthiazole-5-carboxamide core. The thiazole ring is substituted at the 2-position with a ureido group linked to a 3-chlorophenyl moiety, while the carboxamide nitrogen is attached to a 2-methoxyphenethyl chain. The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the 2-methoxyphenethyl side chain could influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-3-4-9-17(14)29-2)30-21(24-13)26-20(28)25-16-8-5-7-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQZGRLCTZNBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Ureido Group Modifications: The target compound’s 3-chlorophenyl-ureido group is distinct from the 4-acetylphenyl-ureido in compound 8 . Compound 10f shares the 3-chlorophenyl-ureido motif but incorporates a piperazinyl-acetate ester on the thiazole ring, which could improve solubility compared to the target’s methyl group.

Carboxamide Side Chain :

  • The 2-methoxyphenethyl chain in the target differs from the 3,4-dichlorobenzyl group in compound 8 and the 2,4-dichlorobenzyl in compound 1 . Chlorinated benzyl groups may increase hydrophobicity and membrane permeability, whereas the methoxyphenethyl group could balance lipophilicity with moderate polarity.

Biological Activity :

  • Compound 8 and compound 1 were synthesized for antiviral applications targeting Flavivirus envelope proteins, suggesting the target compound may share similar mechanisms.
  • Compound 7b and 11 from (thiazole-hydrazone hybrids) exhibit anticancer activity (IC50 = 1.61–1.98 μg/mL against HepG-2), highlighting the role of hydrazone modifications in enhancing cytotoxicity.

Structure-Activity Relationships (SAR)

  • Antiviral Activity : The ureido-thiazole scaffold is critical for binding to viral envelope proteins, as seen in compounds 8 and 1 . Substitution at the phenyl ring (e.g., 3-chloro vs. 4-acetyl) modulates target affinity.
  • Anticancer Potential: demonstrates that thiazole-hydrazone hybrids (e.g., compound 7b) exhibit potent activity, implying that introducing hydrazone groups to the target compound could enhance cytotoxicity.
  • Antibacterial Activity : Nitrothiophene-carboxamide derivatives ( ) show narrow-spectrum activity, but the target’s methoxyphenethyl group may reduce antibacterial efficacy due to steric hindrance.

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